molecular formula C17H23N3O3 B2555601 N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 898349-30-9

N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2555601
CAS No.: 898349-30-9
M. Wt: 317.389
InChI Key: NMGSHHBCKIUGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, 3,5-dimethylphenylamine and 3-(2-oxopyrrolidin-1-yl)propylamine would be used.

    Coupling Reaction: The two amine groups are coupled with oxalyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The aromatic ring and the pyrrolidinone group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)ethyl)oxalamide: Similar structure but with an ethyl group instead of a propyl group.

    N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)butyl)oxalamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-9-13(2)11-14(10-12)19-17(23)16(22)18-6-4-8-20-7-3-5-15(20)21/h9-11H,3-8H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGSHHBCKIUGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.